4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid
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Overview
Description
4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is a chemical compound characterized by its unique structure, which includes an azetidine ring, a chlorobenzoic acid moiety, and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions to form the azetidine core. Subsequent functionalization introduces the chlorobenzoic acid moiety and the oxoethoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential in medicinal chemistry, with applications in drug discovery and development, particularly in the treatment of diseases such as cancer and infections.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Similar in structure but with a sulfonyl group instead of an oxoethoxy group.
4-(Azetidin-1-yl)-2-oxoethoxybenzoic acid: Similar core structure but without the chlorine atom.
Uniqueness: 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-[2-(azetidin-1-yl)-2-oxoethoxy]-3-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-6-8(12(16)17)2-3-10(9)18-7-11(15)14-4-1-5-14/h2-3,6H,1,4-5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMFHXTZBJPBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=C(C=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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